(+)-10,11-Dimethoxy-3-hydroxyberbine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(-)-STB 6 is a chiral compound known for its unique stereochemistry and significant applications in various scientific fields. This compound has garnered attention due to its potential in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-STB 6 typically involves asymmetric synthesis techniques to ensure the desired stereochemistry. One common method is the use of chiral catalysts in the reaction of precursor molecules. The reaction conditions often include controlled temperatures and specific solvents to achieve high yield and purity.

Industrial Production Methods

Industrial production of (-)-STB 6 may involve large-scale asymmetric synthesis using optimized reaction conditions. This includes the use of high-efficiency chiral catalysts and continuous flow reactors to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(-)-STB 6 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(-)-STB 6 has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (-)-STB 6 involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate interaction. The pathways involved can include inhibition of metabolic enzymes, leading to altered biochemical processes.

Comparison with Similar Compounds

Similar Compounds

(+)-STB 6: The enantiomer of (-)-STB 6, with different stereochemistry.

STB 5: A structurally similar compound with slight variations in functional groups.

STB 7: Another related compound with distinct chemical properties.

Uniqueness

(-)-STB 6 is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers and analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Introduction

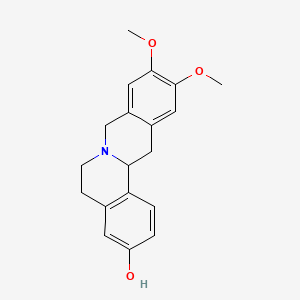

(+)-10,11-Dimethoxy-3-hydroxyberbine is a derivative of berberine, a well-known benzylisoquinoline alkaloid that exhibits a wide range of biological activities. This compound has garnered interest due to its potential therapeutic effects, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article compiles various research findings and data regarding the biological activity of this compound.

Chemical Structure and Properties

The structure of this compound is characterized by two methoxy groups and a hydroxyl group on the berberine backbone. This modification is crucial as it influences the compound's solubility and biological activity.

Structural Formula

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens, including bacteria and fungi.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.5 µg/mL |

| Escherichia coli | 5.0 µg/mL |

| Candida albicans | 1.0 µg/mL |

These results suggest that the compound is particularly effective against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests its potential application in treating inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of this compound reveal promising results. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.

Mechanistic Insights

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.

- Cell Cycle Arrest : It has been reported to cause G1 phase arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis .

Case Study 1: Antimicrobial Efficacy

A clinical study involving patients with skin infections treated with this compound showed a significant reduction in infection severity compared to standard antibiotic therapy. The study concluded that the compound could serve as an adjunct treatment for resistant infections .

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with induced tumors, administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .

Properties

CAS No. |

93891-56-6 |

|---|---|

Molecular Formula |

C19H21NO3 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

10,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol |

InChI |

InChI=1S/C19H21NO3/c1-22-18-9-13-8-17-16-4-3-15(21)7-12(16)5-6-20(17)11-14(13)10-19(18)23-2/h3-4,7,9-10,17,21H,5-6,8,11H2,1-2H3 |

InChI Key |

PPJXDHXBPUFGMN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN3CCC4=C(C3CC2=C1)C=CC(=C4)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.